cgp 53820
Overview
Description
CGP 53820 is a novel pseudosymmetric inhibitor primarily targeting the protease enzymes of the human immunodeficiency virus (HIV). The compound has shown significant potential in inhibiting both HIV-1 and HIV-2 proteases, which are essential for the maturation of infectious viral particles . The molecular formula of this compound is C31H51N5O5 .
Preparation Methods
The preparation of CGP 53820 involves complex synthetic routes. The synthesis typically includes the formation of peptide-like structures, which are then modified to achieve the desired pseudosymmetric inhibitor properties. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the high purity of the final product . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CGP 53820 primarily undergoes binding interactions with the active sites of HIV proteases. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. Instead, its primary mode of action involves forming stable complexes with the protease enzymes, thereby inhibiting their activity . Common reagents used in the synthesis and modification of this compound include coupling agents like dicyclohexylcarbodiimide and protecting groups such as tert-butyloxycarbonyl . The major product formed from these reactions is the pseudosymmetric inhibitor itself.
Scientific Research Applications
CGP 53820 has been extensively studied for its potential in treating HIV infections. Its ability to inhibit both HIV-1 and HIV-2 proteases makes it a valuable candidate for developing broad-spectrum antiretroviral therapies . In addition to its use in medicine, this compound has applications in biochemical research, particularly in studying the structure and function of protease enzymes. The compound’s unique binding properties provide insights into the design of other protease inhibitors and contribute to the broader field of drug discovery .
Mechanism of Action
The mechanism of action of CGP 53820 involves its binding to the active sites of HIV-1 and HIV-2 proteases. By forming stable complexes with these enzymes, this compound prevents the cleavage of precursor proteins necessary for viral maturation . The molecular targets of this compound are the aspartic acid residues within the active sites of the proteases. This binding disrupts the normal enzymatic activity, thereby inhibiting the replication and maturation of the virus .
Comparison with Similar Compounds
CGP 53820 is unique in its pseudosymmetric structure, which allows it to effectively inhibit both HIV-1 and HIV-2 proteases. Similar compounds include other HIV protease inhibitors such as indinavir, saquinavir, and ritonavir. this compound’s ability to target both subtypes of HIV proteases with high affinity sets it apart from these other inhibitors . The structural differences between this compound and other inhibitors contribute to its unique binding properties and therapeutic potential.
Properties
CAS No. |
149267-24-3 |
---|---|
Molecular Formula |
C31H51N5O5 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
JNBVLGDICHLLTN-DZUOILHNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Appearance |
Solid powder |
149267-24-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 53820; Cgp-53820; Cgp53820. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.